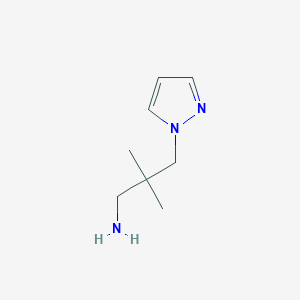

2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine

Overview

Description

“2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine” is a chemical compound with the CAS Number: 1517919-33-3. It has a molecular weight of 153.23 and its IUPAC name is 2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15N3/c1-8(2,6-9)7-11-5-3-4-10-11/h3-5H,6-7,9H2,1-2H3 . This indicates that the compound has 8 carbon atoms, 15 hydrogen atoms, and 3 nitrogen atoms.Scientific Research Applications

Generation of Structurally Diverse Library

A ketonic Mannich base, similar in structure to 2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine, was used to generate a diverse library of compounds, including pyrazolines, pyridines, and benzodiazepines. This highlights the potential of such compounds in diversifying chemical libraries (Roman, 2013).

Facile Synthesis of Flexible Ligands

The compound's structure was utilized in the synthesis of bis(pyrazol-1-yl)alkanes and related ligands, demonstrating its utility in creating flexible ligands for various applications (Potapov et al., 2007).

Modification of Polymeric Materials

The related amines have been used to modify poly vinyl alcohol/acrylic acid hydrogels, indicating their potential in creating polymers with enhanced properties and applications in medical fields (Aly & El-Mohdy, 2015).

Catalysis in Polymerization Processes

Compounds structurally related to 2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine have been used in nickel-catalyzed oligomerization and polymerization of ethylene, suggesting their potential role in industrial polymer production (Obuah et al., 2014).

Synthesis of Metal Complexes

These amines have been involved in the synthesis of mononuclear Co(II), Zn(II), and Cd(II) complexes, highlighting their role in the development of new metal complexes with potential applications in catalysis and material science (Shin et al., 2016).

Novel Multicomponent Syntheses

They have been used in novel multicomponent syntheses, like the creation of pyridine-pyrimidines, demonstrating their utility in complex and efficient chemical synthesis processes (Rahmani et al., 2018).

One-Pot Synthesis Methods

These amines are useful in one-pot synthesis methods for producing indolin-2-ones, a process that is efficient and potentially environmentally friendly (Ahadi et al., 2010).

Ultrasound-assisted Syntheses

Utilization in ultrasound-assisted synthesis processes indicates their adaptability to modern, less energy-intensive synthesis techniques (Khorrami et al., 2010).

Domino Reactions for Heterocycle Synthesis

These amines participate in domino reactions to synthesize pyrazolo[3,4-b]pyridines, demonstrating their importance in the construction of complex heterocycles (Gunasekaran et al., 2014).

Safety And Hazards

The compound has been classified with the GHS05 pictogram, indicating that it is corrosive. The hazard statement is H314, which means it causes severe skin burns and eye damage. Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501 .

properties

IUPAC Name |

2,2-dimethyl-3-pyrazol-1-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-8(2,6-9)7-11-5-3-4-10-11/h3-5H,6-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFBLKYJCLHSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)CN1C=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-3-(1H-pyrazol-1-yl)propan-1-amine | |

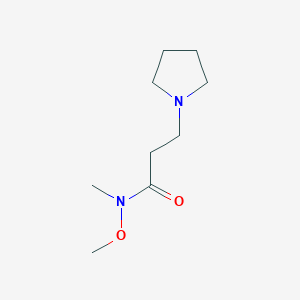

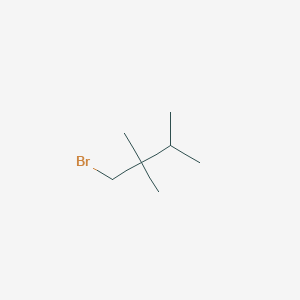

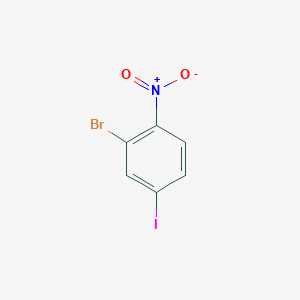

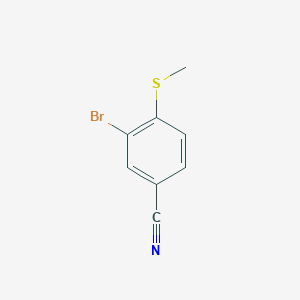

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

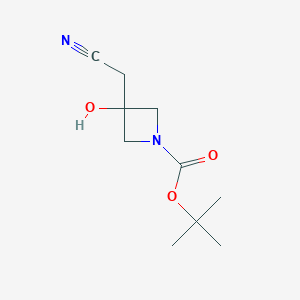

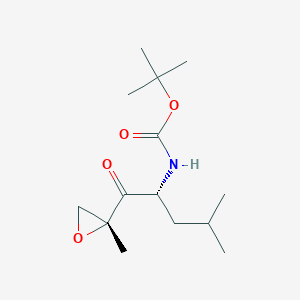

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1380173.png)